molecular formula C26H17Br2N3O B415043 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine

Cat. No.: B415043
M. Wt: 547.2g/mol
InChI Key: GCBJWXYOBWUYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine is a complex organic compound that features a quinoxaline core substituted with bromophenyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

    Industry: Used in the development of organic electronic materials and light-emitting devices.

Mechanism of Action

The mechanism of action of 4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. For example, in medicinal applications, it might interact with enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(4-bromophenyl)quinoxaline: Shares the quinoxaline core but lacks the aniline moiety.

    4,4′-Dibromobenzil: Similar bromophenyl groups but different core structure.

    2,3-Bis(4-methoxyphenyl)quinoxaline: Similar core structure with methoxy groups instead of bromophenyl groups.

Uniqueness

4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C26H17Br2N3O

Molecular Weight

547.2g/mol

IUPAC Name

4-[2,3-bis(4-bromophenyl)quinoxalin-6-yl]oxyaniline

InChI

InChI=1S/C26H17Br2N3O/c27-18-5-1-16(2-6-18)25-26(17-3-7-19(28)8-4-17)31-24-15-22(13-14-23(24)30-25)32-21-11-9-20(29)10-12-21/h1-15H,29H2

InChI Key

GCBJWXYOBWUYNT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)Br)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)Br)Br

Origin of Product

United States

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